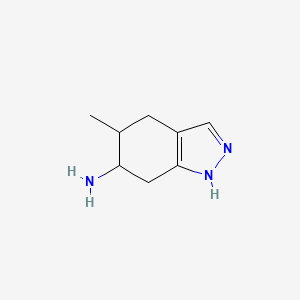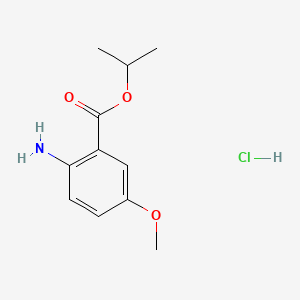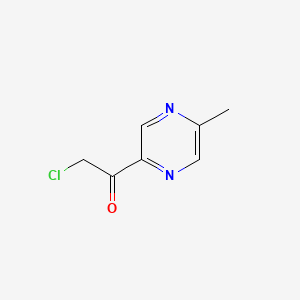
5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine, Mixture of diastereomers (hereafter referred to as 5-MTHI) is a synthetic compound with a variety of applications in scientific research. 5-MTHI is a part of the indazole family of compounds, which are derivatives of indazole, an aromatic heterocyclic organic compound. 5-MTHI is most commonly used in laboratory experiments as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in a variety of biological processes. 5-MTHI has also been used as a tool to study the effects of AhR activation on biochemical and physiological processes.
Mécanisme D'action
5-MTHI acts as an agonist of the 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine, Mixture of diastereomers by binding to the receptor and activating its transcriptional activity. Upon binding to the this compound, 5-MTHI induces the formation of a complex between the this compound and aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to DNA sequences known as xenobiotic response elements (XREs) and activates the transcription of target genes. Activation of the this compound by 5-MTHI results in the expression of a variety of genes involved in various biochemical and physiological processes.
Biochemical and Physiological Effects
The activation of the this compound by 5-MTHI has been shown to have a variety of effects on biochemical and physiological processes. 5-MTHI has been shown to induce the expression of genes involved in the metabolism of xenobiotics, the regulation of cell proliferation and differentiation, and the modulation of immune responses. Additionally, 5-MTHI has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the expression of genes involved in the development and progression of diseases such as diabetes, obesity, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-MTHI has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine, Mixture of diastereomers can be easily observed and measured. Additionally, 5-MTHI is relatively stable and can be stored for extended periods of time. However, 5-MTHI also has some limitations for use in laboratory experiments. It is relatively expensive, and its effects on the this compound may vary depending on the cell type and experimental conditions.
Orientations Futures
There are a number of potential future directions for the use of 5-MTHI in scientific research. 5-MTHI could be used to further investigate the role of the 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine, Mixture of diastereomers in various physiological processes, such as the metabolism of xenobiotics, the regulation of cell proliferation and differentiation, and the modulation of immune responses. Additionally, 5-MTHI could be used to further investigate the role of the this compound in the development and progression of diseases such as diabetes, obesity, and cardiovascular disease. Finally, 5-MTHI could be used to investigate the effects of this compound activation on drug development, as well as to develop new drugs that target the this compound.
Méthodes De Synthèse
5-MTHI can be synthesized from indazole using a variety of methods. The most common method is a two-step synthesis process, involving the conversion of indazole to 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-ol (MTHI) followed by the conversion of MTHI to 5-MTHI. The first step involves the reaction of indazole with methyl iodide to form MTHI, which can then be oxidized with sodium hypochlorite to form 5-MTHI. This two-step synthesis process is relatively simple and can be completed in a short period of time.
Applications De Recherche Scientifique
5-MTHI is most commonly used in laboratory experiments as an agonist of the 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine, Mixture of diastereomers. The this compound is a ligand-activated transcription factor involved in a variety of biological processes, including the regulation of gene expression and the modulation of cell proliferation, differentiation, and apoptosis. 5-MTHI has been used to study the effects of this compound activation on biochemical and physiological processes, as well as to investigate the role of the this compound in disease progression and drug development.
Propriétés
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h4-5,7H,2-3,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZJOJVRYDFCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1N)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)


![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
![1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B6607925.png)

![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)
amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6607986.png)
amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B6607994.png)
![6-(5-{10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decan-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydroquinolin-2-one](/img/structure/B6607998.png)
